Flutazolam

Description

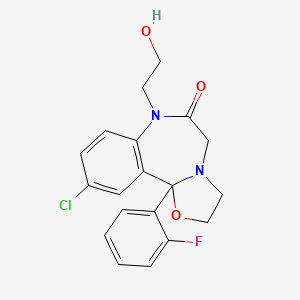

structure

Structure

3D Structure

Properties

IUPAC Name |

10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFSSTNVXWNLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023072 | |

| Record name | Flutazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27060-91-9 | |

| Record name | Flutazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27060-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutazolam [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027060919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUTAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2K7O5D8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flutazolam: A Technical Overview of its Chemical Identity, Pharmacology, and Analysis

Flutazolam is a benzodiazepine derivative primarily developed and used in Japan.[1][2] Like other drugs in its class, it exhibits sedative, muscle relaxant, anticonvulsant, and anxiolytic properties.[1] This technical guide provides an in-depth look at its chemical nomenclature, physicochemical properties, metabolic pathway, and mechanism of action, tailored for researchers and professionals in drug development.

Chemical Identity: IUPAC Name and Synonyms

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1][3]oxazolo[3,2-d]benzodiazepin-6-one .

The compound is a racemic mixture. The IUPAC name for the (R)-enantiomer is (11bR)-10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-oxazolo[3,2-d]benzodiazepin-6-one.

This compound is known by various synonyms and identifiers, which are crucial for tracking in literature and databases. These include:

-

Trade Name: Coreminal

-

Manufacturers' Codes: MS-4101, Ro-7-6102

-

CAS Name: 10-Chloro-11b-(2-fluorophenyl)-2,3,7,11b-tetrahydro-7-(2-hydroxyethyl)oxazolo[3,2-d]benzodiazepin-6(5H)-one

-

Other Synonyms: Flutazolamum, 10-chloro-11b-(2'-fluorophenyl)-2,3,5,6,7,11b-hexahydro-7-(2''-hydroxyethyl)benzo(6,7)-1,4-diazepino(5,4-b)oxazol-6-one

Physicochemical and Pharmacokinetic Properties

Quantitative data for this compound is summarized below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₁₈ClFN₂O₃ | |

| Molar Mass | 376.81 g·mol⁻¹ | |

| Appearance | White prisms from toluene | |

| Melting Point | 142-147 °C | |

| pKa | 5.40 | |

| Solubility | Freely soluble in chloroform, ethanol; Moderately soluble in acetone, benzene, methanol; Practically insoluble in water. |

| CAS Number | 27060-91-9 | |

Table 2: Pharmacokinetic Data

| Parameter | Value | Reference |

|---|---|---|

| Route of Administration | Oral | |

| Metabolism | Hepatic, primarily via the cytochrome P450 system (CYP3A4). | |

| Elimination Half-life | 3.5 hours (Parent Compound) | |

| Major Active Metabolite | N-desalkylflurazepam (Norflurazepam) | |

| Half-life of Metabolite | 47-100 hours | |

| Onset of Action | 30 to 60 minutes |

| Duration of Action | 6 to 8 hours | |

Metabolism and Pharmacological Activity

This compound is metabolized in the liver into its major active metabolite, N-desalkylflurazepam, also known as norflurazepam. This metabolite is also a principal metabolite of another benzodiazepine, flurazepam. While this compound itself has a very short half-life of about 3.5 hours, the long half-life of N-desalkylflurazepam (47-100 hours) contributes significantly to the drug's overall pharmacological effect.

Mechanism of Action

Like other benzodiazepines, this compound exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This compound is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor complex, which increases the affinity of GABA for its own binding site. This enhancement of GABAergic activity leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane makes it less excitable, producing the anxiolytic, sedative, and muscle relaxant effects.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published in readily available literature. However, key methodologies can be inferred from existing studies and general pharmaceutical practice.

The synthesis of this compound, a tricyclic benzodiazepine derivative, is described in patents BE 765253 and US 3905956. The general synthesis of 1,4-benzodiazepines often involves the use of 2-aminobenzophenones as key precursors. These precursors undergo a series of reactions to build the characteristic diazepine ring structure.

The psychopharmacological profile of this compound was established in studies comparing its effects to diazepam. These experiments, conducted in animal models (e.g., mice), typically involve assessing:

-

Anxiolytic effects: Using tests like the anticonflict test.

-

Sedative effects: Measuring reductions in spontaneous locomotor activity and potentiation of ethanol-induced anesthesia.

-

Anticonvulsant effects: Evaluating the prevention of chemically-induced (e.g., pentylenetetrazole, strychnine) or electrically-induced (maximal electroshock) convulsions.

-

Muscle relaxant effects: Assessed through various standard laboratory tests for muscle coordination and relaxation.

A method for screening various sedative-hypnotics, including this compound, in serum has been developed using liquid chromatography/single quadrupole mass spectrometry (LC/MS). This technique allows for the sensitive and specific detection and quantification of the drug and its metabolites in biological samples, which is essential for pharmacokinetic and toxicological studies.

For animal studies, formulations for oral or injection administration are required. A common method for preparing a formulation for a compound with low water solubility involves creating a suspension or solution using a vehicle. An example protocol for an oral suspension is as follows:

-

Prepare a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) by dissolving 0.5 g of CMC-Na in 100 mL of distilled water.

-

Weigh the required amount of this compound powder.

-

Add the this compound powder to the 0.5% CMC-Na solution to achieve the desired final concentration (e.g., 2.5 mg/mL).

-

Mix thoroughly to create a homogenous suspension, ready for administration.

References

An In-Depth Technical Guide to the Synthesis of Flutazolam and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutazolam, a tricyclic benzodiazepine derivative, has been utilized for its anxiolytic properties. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives. It includes detailed experimental protocols derived from key patents and relevant scientific literature, alongside a structured presentation of quantitative data to facilitate comparison and analysis. Furthermore, this document presents diagrammatic representations of the synthetic pathways to enhance understanding of the chemical transformations involved.

Introduction

This compound, chemically known as 10-Chloro-11b-(2-fluorophenyl)-2,3,7,11b-tetrahydro-7-(2-hydroxyethyl)oxazolo[3,2-d][1]benzodiazepin-6(5H)-one, is a benzodiazepine derivative with a fused oxazolo ring system.[2] Like other benzodiazepines, its pharmacological effects are mediated through the modulation of GABA-A receptors in the central nervous system. The synthesis of this compound and its analogs is of significant interest to medicinal chemists for the development of new therapeutic agents with potentially improved pharmacological profiles. This guide outlines the core synthetic strategies and provides detailed experimental procedures for the preparation of these compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Registry Number | 27060-91-9 | |

| Molecular Formula | C₁₉H₁₈ClFN₂O₃ | |

| Molecular Weight | 376.81 g/mol | |

| Melting Point | 142-147 °C | |

| pKa | 5.40 | |

| Solubility | Freely soluble in chloroform and ethanol; moderately soluble in acetone, benzene, and methanol; practically insoluble in water. |

Synthesis of this compound

The synthesis of this compound fundamentally involves the construction of the tricyclic oxazolo-benzodiazepine core. The key starting material is a 2-aminobenzophenone derivative, which undergoes a series of reactions to build the diazepine and subsequently the oxazolo ring. The primary synthesis is detailed in U.S. Patent 3,905,956.

General Synthetic Pathway

The synthesis of this compound can be conceptually broken down into the following key transformations:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for this compound Synthesis

The following protocol is a representative synthesis of this compound, adapted from established methodologies for related benzodiazepine structures.

Step 1: Synthesis of 2-(2-Hydroxyethylamino)-5-chloro-2'-fluorobenzophenone

-

To a solution of 2-amino-5-chloro-2'-fluorobenzophenone in a suitable solvent such as toluene, an excess of 2-aminoethanol is added.

-

The mixture is heated at reflux for several hours with continuous removal of water, for example, using a Dean-Stark apparatus.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-[N-(2-Hydroxyethyl)-N-(chloroacetyl)]amino-5-chloro-2'-fluorobenzophenone

-

The product from Step 1 is dissolved in an inert solvent like dichloromethane or chloroform.

-

The solution is cooled in an ice bath, and a base such as triethylamine or pyridine is added.

-

Chloroacetyl chloride is added dropwise to the cooled solution with stirring.

-

The reaction is allowed to proceed at room temperature for several hours.

-

The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

Step 3: Intramolecular Cyclization to form this compound

-

The N-chloroacetylated intermediate from Step 2 is dissolved in a solvent such as ethanol or isopropanol.

-

A base, for example, sodium ethoxide or potassium carbonate, is added to the solution.

-

The mixture is heated at reflux for several hours. The progress of the intramolecular cyclization is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude this compound is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system, such as toluene, to afford white prisms.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by modifying the core synthetic route or by derivatization of the final this compound molecule.

N-Alkylation of the Benzodiazepine Core

Derivatives can be prepared by alkylation at the N-1 position of the benzodiazepine ring system prior to the final cyclization step.

Caption: Synthesis of N-alkylated this compound derivatives.

Experimental Protocol for N-Alkylation:

-

The intermediate, 2-[N-(2-Hydroxyethyl)-N-(chloroacetyl)]amino-5-chloro-2'-fluorobenzophenone, is dissolved in a polar aprotic solvent like DMF or THF.

-

A strong base, such as sodium hydride, is added portion-wise at 0 °C.

-

The desired alkylating agent (e.g., methyl iodide, ethyl bromide) is then added, and the reaction is stirred at room temperature until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The N-alkylated intermediate is then subjected to intramolecular cyclization as described in Step 3 for this compound synthesis.

Modification of the 7-(2-hydroxyethyl) Side Chain

The hydroxyethyl side chain can be modified to introduce other functional groups.

Representative Protocol for Side Chain Modification (Esterification):

-

This compound is dissolved in a suitable solvent like dichloromethane.

-

An acylating agent (e.g., acetic anhydride, benzoyl chloride) and a catalytic amount of a base (e.g., pyridine, DMAP) are added.

-

The reaction is stirred at room temperature.

-

The product, an ester derivative of this compound, is isolated by washing the reaction mixture with water and evaporating the solvent.

Quantitative Data

The following table summarizes the reported yields and melting points for this compound and a representative derivative.

| Compound | R Group (at N-1) | Yield (%) | Melting Point (°C) |

| This compound | H | Not explicitly stated in available public data | 142-147 |

| N-Methyl-Flutazolam Derivative | CH₃ | Data not available in public literature | Data not available in public literature |

Note: Specific yield data for the synthesis of this compound and its derivatives are not widely available in the public domain and are often proprietary information contained within patents.

Conclusion

This technical guide has detailed the synthetic pathways and experimental considerations for the preparation of this compound and its derivatives. The core synthesis relies on the formation of a key 2-amino-benzophenone intermediate followed by a sequence of acylation and intramolecular cyclization reactions. The provided protocols and diagrams offer a foundational understanding for researchers and professionals in drug development to reproduce and further explore the chemical space around this benzodiazepine scaffold. Further research into the synthesis of a broader range of derivatives and the systematic evaluation of their structure-activity relationships is warranted.

References

The Molecular Pharmacology of Flutazolam at the GABA-A Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Flutazolam (also known as Coreminal or MS-4101) is a benzodiazepine that demonstrates sedative, muscle relaxant, anticonvulsant, and anxiolytic properties.[1] Like other benzodiazepines, its primary molecular target is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2] this compound's clinical profile is shaped by its interaction with this receptor, leading to an enhancement of GABAergic neurotransmission. A crucial aspect of its pharmacology is its metabolism to the long-acting and pharmacologically active metabolite, n-desalkylflurazepam, which significantly contributes to its overall therapeutic effect and duration of action.[1]

Mechanism of Action at the GABA-A Receptor

This compound functions as a positive allosteric modulator of the GABA-A receptor.[2] It binds to the benzodiazepine site, which is distinct from the GABA binding site, located at the interface of the α and γ subunits of the receptor complex.[3] This binding event does not directly open the chloride ion channel but instead induces a conformational change in the receptor that increases its affinity for GABA. The enhanced binding of GABA leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus enhancing the inhibitory tone in the central nervous system.

Quantitative Pharmacological Data

Specific Ki and EC50 values for this compound's interaction with various GABA-A receptor subtypes are not available in the reviewed scientific literature. However, comparative studies provide qualitative insights into its potency.

Comparative Potency with Diazepam

A study comparing the psychopharmacological effects of this compound (MS-4101) with diazepam in animal models revealed the following:

-

Similar Potency: this compound showed similar potency to diazepam in suppressing hyperemotionality in septal rats, fighting behavior in isolated mice, pentylenetetrazol-induced convulsions, and in potentiating thiopental-induced sleep.

-

Less Potent: this compound was less potent than diazepam in suppressing hyperemotionality in olfactory bulbectomized rats, potentiating ethanol-induced anesthesia, preventing maximal electroshock and strychnine-induced convulsions, and in its muscle relaxant effects.

-

More Potent: this compound was more potent than diazepam in reducing spontaneous locomotor activity.

Table 1: Qualitative Comparison of Potency between this compound and Diazepam

| Pharmacological Effect | Relative Potency of this compound to Diazepam |

| Suppression of hyperemotionality (septal rats) | Similar |

| Anti-aggressive effect (isolated mice) | Similar |

| Anti-pentylenetetrazol convulsion | Similar |

| Potentiation of thiopental sleep | Similar |

| Suppression of hyperemotionality (olfactory bulbectomized rats) | Less Potent |

| Potentiation of ethanol anesthesia | Less Potent |

| Anti-maximal electroshock convulsion | Less Potent |

| Anti-strychnine convulsion | Less Potent |

| Muscle relaxation | Less Potent |

| Reduction of spontaneous locomotor activity | More Potent |

Data summarized from Mitsushima & Ueki, 1978.

N-desalkylflurazepam: An Active Metabolite

This compound is metabolized to n-desalkylflurazepam, a long-acting benzodiazepine that is also a major metabolite of flurazepam. This metabolite is known to bind unselectively to various benzodiazepine receptor subtypes and has a long elimination half-life of 47-100 hours, which contributes significantly to the overall and prolonged pharmacological effects of this compound.

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following sections describe standardized and representative methodologies for conducting radioligand binding assays and electrophysiological recordings for benzodiazepines.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

Principle: A competitive binding assay is performed where this compound competes with a radiolabeled ligand (e.g., [³H]-Flumazenil) for binding to GABA-A receptors in a prepared tissue homogenate (e.g., from rat cerebral cortex).

Materials:

-

Radioligand: [³H]-Flumazenil

-

Unlabeled Ligand: this compound, Diazepam (for non-specific binding)

-

Receptor Source: Rat cerebral cortex membrane preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of [³H]-Flumazenil (e.g., 1 nM).

-

Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of unlabeled diazepam (e.g., 10 µM).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at 4°C for 60 minutes.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-Flumazenil binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recording

This technique is used to measure the functional effect of a compound on ion channel activity.

Objective: To determine the effect of this compound on GABA-induced chloride currents in neurons or in a cell line expressing recombinant GABA-A receptors.

Principle: The whole-cell patch-clamp technique is used to record the chloride currents elicited by GABA in the absence and presence of this compound.

Materials:

-

Cell Culture: Primary neurons or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subtypes.

-

External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal Solution (in mM): e.g., 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

GABA solutions of varying concentrations.

-

This compound solutions of varying concentrations.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope and micromanipulators.

Procedure:

-

Cell Preparation:

-

Culture cells on coverslips.

-

-

Patch-Clamp Recording:

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Form a high-resistance seal (gigaohm) between a glass micropipette filled with internal solution and the cell membrane.

-

Rupture the cell membrane within the pipette to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

-

Drug Application:

-

Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-induced current.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.

-

Plot the percentage potentiation of the GABA current against the log concentration of this compound.

-

Fit the data with a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of its maximal potentiation) and the maximum potentiation (Emax).

-

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Flutazolam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutazolam, a benzodiazepine derivative, primarily exerts its therapeutic effects as an anxiolytic, sedative, muscle relaxant, and anticonvulsant through the positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and the visualization of key pathways. This compound is characterized by its rapid metabolism to a primary active metabolite, N-desalkylflurazepam (also known as norflurazepam), which has a significantly longer half-life and is largely responsible for the sustained therapeutic effects. This guide synthesizes available data on the absorption, distribution, metabolism, and excretion of this compound and its active metabolite, alongside an exploration of its mechanism of action and receptor interactions.

Pharmacokinetics

The pharmacokinetic profile of this compound is unique in that the parent drug has a very short half-life, acting as a prodrug for its long-acting active metabolite, N-desalkylflurazepam.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. The onset of action is relatively rapid, with anxiolytic effects typically observed within 30 to 60 minutes of ingestion.[1] The duration of action is generally moderate, lasting between 6 to 8 hours.[1]

Distribution

Like other benzodiazepines, this compound and its metabolites are expected to be highly bound to plasma proteins and widely distributed throughout the body, preferentially accumulating in lipid-rich tissues such as the central nervous system.[2]

Metabolism

This compound undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[3] The main metabolic pathway involves the conversion to its active metabolite, N-desalkylflurazepam.[4] While the specific CYP isoenzymes responsible for this compound metabolism are not definitively identified in the available literature, CYP3A4 is a major enzyme involved in the metabolism of many benzodiazepines.

Excretion

The metabolites of this compound are primarily excreted by the kidneys.

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound is limited, with most studies focusing on its active metabolite, N-desalkylflurazepam.

| Parameter | This compound | N-desalkylflurazepam | Source(s) |

| Elimination Half-life (t½) | ~3.5 hours | 47-150 hours (average ~71 hours) | , |

| Time to Peak Plasma Concentration (Tmax) | Not specified | 90-120 minutes (following flurazepam administration) | |

| Peak Plasma Concentration (Cmax) | Very low (acts as a prodrug) | ~10-20.4 ng/mL (following a single 15 mg dose of flurazepam) | |

| Area Under the Curve (AUC) | Not specified | Not specified | |

| Bioavailability | Not specified | Not specified | |

| Protein Binding | Not specified | Not specified |

Pharmacodynamics

Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. This compound binds to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site. This binding enhances the affinity of the receptor for GABA, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a calming effect on the brain.

Receptor Binding Affinity

Specific experimentally determined in-vitro binding affinities (Ki or Kd values) for this compound at various GABA-A receptor subtypes have not been published. However, it is known to bind to benzodiazepine receptors. Its active metabolite, N-desalkylflurazepam, binds unselectively to various benzodiazepine receptor subtypes.

Experimental Protocols

Quantification of this compound and Metabolites in Biological Samples (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for the quantification of benzodiazepines in biological matrices like blood and urine.

Sample Preparation:

-

Extraction: Liquid-liquid extraction or solid-phase extraction is used to isolate the drug and its metabolites from the biological matrix.

-

Derivatization: To improve volatility and thermal stability for GC analysis, benzodiazepines are often derivatized. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA).

GC-MS Analysis:

-

Chromatographic Separation: A capillary column (e.g., VF-5ms) is used to separate the analytes.

-

Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis.

In Vitro Metabolism using Human Liver Microsomes (CYP450 Phenotyping)

This assay identifies the specific CYP450 enzymes responsible for the metabolism of a drug.

Protocol Outline:

-

Incubation: The test compound (this compound) is incubated with human liver microsomes in the presence of a panel of specific CYP450 inhibitors or with individual recombinant human CYP enzymes.

-

Analysis: The disappearance of the parent drug and the formation of metabolites are monitored over time using LC-MS/MS.

-

Data Interpretation: The inhibition of metabolism by a specific inhibitor or metabolism by a specific recombinant enzyme indicates the involvement of that particular CYP isoform.

Radioligand Binding Assay for GABA-A Receptor Affinity

This assay determines the binding affinity (Ki) of a compound to a specific receptor.

Protocol Outline:

-

Membrane Preparation: A tissue preparation rich in GABA-A receptors (e.g., rat brain cortex) is homogenized and cell membranes are isolated.

-

Competition Binding: The membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]Flunitrazepam or [3H]Flumazenil) and varying concentrations of the unlabeled test compound (this compound).

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathway

The primary signaling pathway affected by this compound is the GABAergic system.

Conclusion

This compound is a benzodiazepine that primarily functions as a prodrug for the long-acting and pharmacologically active metabolite, N-desalkylflurazepam. Its rapid metabolism and the sustained activity of its metabolite are key features of its pharmacokinetic profile. The pharmacodynamic effects of this compound are mediated through its interaction with the GABA-A receptor, enhancing inhibitory neurotransmission. While quantitative data on the parent compound are limited, this guide provides a comprehensive overview based on available literature and outlines standard experimental procedures for its further investigation. A deeper understanding of its pharmacokinetic and pharmacodynamic properties is crucial for optimizing its therapeutic use and for the development of new, related compounds.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. [The influence of plasma protein binding on distribution and pharmacological activity of tranquilizers of the benzodiazepine group (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]

Flutazolam: A Technical Guide to its Pharmacological Relationship with Other Benzodiazepines

Abstract

Flutazolam (marketed as Coreminal) is a benzodiazepine derivative developed in Japan, primarily utilized for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1][2] While sharing the fundamental mechanism of action with other benzodiazepines, its unique pharmacokinetic profile, characterized by its role as a prodrug, establishes a distinct relationship with its active metabolite and other drugs in its class. This technical guide provides an in-depth analysis of this compound's chemical structure, mechanism of action, metabolic pathway, and pharmacodynamic properties in relation to other key benzodiazepines. It includes comparative quantitative data, detailed experimental methodologies, and pathway visualizations to offer a comprehensive resource for research and development professionals.

Chemical Structure and Analogs

This compound, chemically known as 10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1][3]oxazolo[3,2-d][3]benzodiazepin-6-one, is a tricyclic benzodiazepine derivative. Its structure is closely related to another oxazolobenzodiazepine, haloxazolam. The core structure features the characteristic fusion of a benzene ring and a diazepine ring, which is the cornerstone of the benzodiazepine class.

The pharmacological activity of this compound is intrinsically linked to its metabolism. It serves as a prodrug, being converted in the body to its primary and more significant active metabolite, n-desalkylflurazepam (also known as norflurazepam). This metabolite is also the principal active metabolite of another well-known benzodiazepine, flurazepam (Dalmane), creating a direct pharmacological link between these substances.

Mechanism of Action: GABA-A Receptor Modulation

Like all benzodiazepines, this compound exerts its effects on the central nervous system (CNS) by modulating the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.

2.1 Allosteric Modulation this compound binds to a specific site on the GABA-A receptor complex, known as the benzodiazepine (BZD) binding site. This site is distinct from the GABA binding site itself. The BZD binding site is located at the interface between the α and γ subunits of the GABA-A receptor. Binding of this compound does not directly activate the receptor but induces a conformational change that increases the receptor's affinity for GABA. This action is known as positive allosteric modulation.

2.2 Neuronal Inhibition The enhanced binding of GABA to its receptor increases the frequency of the opening of the associated chloride (Cl⁻) ion channel. The subsequent influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This potentiation of GABA's inhibitory effect results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines.

Pharmacokinetics and Metabolism

A critical aspect of this compound's pharmacology is its pharmacokinetic profile, which is dominated by its rapid conversion to a long-acting metabolite. This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP3A4 being a key enzyme.

The parent drug, this compound, has a very short elimination half-life of approximately 3.5 hours. However, it is quickly metabolized into n-desalkylflurazepam. This active metabolite has a significantly longer half-life, ranging from 47 to 100 hours. This extended half-life of the metabolite is responsible for the sustained therapeutic effects observed after this compound administration. This prodrug-metabolite relationship is fundamental to understanding its clinical use and duration of action.

References

Flutazolam's Effects on the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutazolam is a benzodiazepine derivative with demonstrated effects on the central nervous system (CNS), including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. Like other benzodiazepines, its primary mechanism of action involves the positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter system in the brain. This guide provides a comprehensive overview of the preclinical and clinical understanding of this compound's CNS effects. It details its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its pharmacological activity. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide utilizes data from related benzodiazepines for illustrative purposes in its tabular summaries and describes the standard protocols for obtaining such data.

Introduction

This compound, also known by its developmental code MS-4101 and trade name Coreminal, is a benzodiazepine that has been primarily used in Japan.[1][2] It belongs to the oxazolobenzodiazepine class and exhibits a pharmacological profile characteristic of this drug family, stemming from its interaction with the CNS.[3] Understanding the nuanced effects of this compound on the central nervous system is crucial for its potential therapeutic applications and for the development of novel compounds with similar mechanisms of action. This technical guide aims to provide a detailed exploration of this compound's CNS pharmacology for researchers and drug development professionals.

Mechanism of Action: Modulation of GABA-A Receptors

This compound exerts its effects on the CNS by acting as a positive allosteric modulator of GABA-A receptors.[4][5] These receptors are ligand-gated ion channels that, upon binding with their endogenous ligand GABA, open to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine binding site. This binding event does not directly open the chloride channel but instead enhances the affinity of GABA for its receptor. The increased binding of GABA leads to a more frequent opening of the chloride channel, resulting in a potentiation of the inhibitory GABAergic signaling. This enhanced inhibition across various brain regions is responsible for the anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of a drug dictates its onset, duration of action, and potential for accumulation. While detailed ADME studies for this compound are not extensively published, its metabolism is known to produce a significant active metabolite.

Metabolism: this compound is metabolized in the liver, primarily through the cytochrome P450 system. The main metabolic pathway involves N-dealkylation, leading to the formation of N-desalkylflurazepam, also known as norflurazepam. This active metabolite has a significantly longer elimination half-life than the parent compound.

-

This compound: Short half-life of approximately 3.5 hours.

-

N-desalkylflurazepam (Norflurazepam): Long half-life ranging from 47 to 100 hours.

The extended half-life of its active metabolite contributes significantly to the overall duration of this compound's effects and is an important consideration for dosing regimens to avoid accumulation and potential adverse effects.

Quantitative Pharmacokinetic Parameters

| Parameter | Description | Illustrative Value (e.g., for a similar Benzodiazepine) |

| Tmax (h) | Time to reach maximum plasma concentration | 1 - 2 |

| Cmax (ng/mL) | Maximum plasma concentration | 10 - 20 |

| AUC (ng·h/mL) | Area under the plasma concentration-time curve | 150 - 300 |

| Vd (L/kg) | Volume of distribution | 1 - 2 |

| CL (L/h/kg) | Clearance | 0.02 - 0.05 |

| t½ (h) | Elimination half-life | Parent: 2 - 4; Active Metabolite: 50 - 100 |

CNS Effects: Preclinical Evidence

Preclinical studies in animal models are essential for characterizing the CNS effects of compounds like this compound. These studies have demonstrated its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.

Anxiolytic Effects

The anxiolytic (anxiety-reducing) effects of benzodiazepines are commonly assessed using models such as the elevated plus-maze (EPM) test. In this test, an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. While specific ED50 values for this compound in the EPM are not available, studies have compared its potency to diazepam.

Sedative Effects

The sedative effects of this compound are typically evaluated by measuring changes in spontaneous locomotor activity. A reduction in movement is indicative of sedation. One study reported that this compound was more potent than diazepam in reducing spontaneous locomotor activity.

Muscle Relaxant Effects

The muscle relaxant properties of benzodiazepines can be assessed using the rotarod test, where the ability of an animal to remain on a rotating rod is measured. A decrease in performance on the rotarod suggests muscle relaxation.

Anticonvulsant Effects

The anticonvulsant activity of this compound has been demonstrated in models of chemically or electrically induced seizures. For example, it has been shown to be effective against pentylenetetrazol-induced convulsions, with a potency similar to diazepam.

Summary of Preclinical CNS Effects

The table below summarizes the expected preclinical CNS effects of this compound and provides illustrative ED50 values, as specific data for this compound are not available.

| CNS Effect | Animal Model | Endpoint | Illustrative ED50 (mg/kg) |

| Anxiolytic | Elevated Plus-Maze (Mouse) | Increased time in open arms | 0.1 - 1.0 |

| Sedative | Locomotor Activity (Rat) | Decreased activity counts | 0.5 - 5.0 |

| Muscle Relaxant | Rotarod (Mouse) | Decreased time on rod | 1.0 - 10.0 |

| Anticonvulsant | Pentylenetetrazol-induced seizures (Mouse) | Prevention of seizures | 0.2 - 2.0 |

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for the benzodiazepine site on the GABA-A receptor.

Principle: This is a competitive binding assay where the test compound (e.g., this compound) competes with a radiolabeled ligand (e.g., [³H]flunitrazepam) for binding to GABA-A receptors in a prepared tissue homogenate (e.g., from rat cerebral cortex) or in cells expressing specific receptor subtypes.

Methodology:

-

Membrane Preparation: Brain tissue is homogenized in a buffer and centrifuged to isolate the cell membranes containing the GABA-A receptors.

-

Incubation: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Elevated Plus-Maze (EPM) for Anxiolytic Activity

Principle: The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.

Methodology:

-

Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

-

Acclimation: Animals are habituated to the testing room before the experiment.

-

Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a specified time before the test.

-

Testing: Each animal is placed in the center of the maze, and its behavior is recorded for a set period (typically 5 minutes).

-

Data Collection: The primary measures are the number of entries into and the time spent in the open and closed arms.

-

Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

Conclusion

This compound is a benzodiazepine that produces its anxiolytic, sedative, muscle relaxant, and anticonvulsant effects by positively modulating GABA-A receptors in the central nervous system. Its pharmacological profile is significantly influenced by its active and long-lasting metabolite, N-desalkylflurazepam. While the qualitative CNS effects of this compound are well-established and comparable to other benzodiazepines, a notable gap exists in the public domain regarding specific quantitative data on its receptor binding affinities and in vivo potencies. The experimental protocols described herein provide a framework for generating such data, which is essential for a more complete understanding of this compound's pharmacological profile and for guiding future drug development efforts in this area. Further research is warranted to fully elucidate the quantitative aspects of this compound's interaction with the CNS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]

- 3. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]

The Core Active Metabolites of Flutazolam: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutazolam, a benzodiazepine derivative primarily used for the treatment of insomnia, exerts its therapeutic effects through its action on the central nervous system. A critical aspect of its pharmacology lies in its metabolic conversion to active metabolites, which significantly influence its overall therapeutic profile and duration of action. This technical guide provides a comprehensive overview of the active metabolites of this compound, with a primary focus on its major and most significant active metabolite, N-desalkylflurazepam (also known as norflurazepam). We delve into the metabolic pathways, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize these compounds. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

This compound (marketed as Coreminal) is a benzodiazepine derivative developed in Japan.[1] Like other benzodiazepines, it exhibits sedative, muscle relaxant, anticonvulsant, and anxiolytic properties.[1][2] Its mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3] A distinguishing feature of this compound's clinical profile is its short elimination half-life, which is contrasted by the significantly longer half-life of its primary active metabolite.[1] Understanding the pharmacology of these metabolites is crucial for a complete comprehension of this compound's therapeutic effects and for the development of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.

Metabolic Pathways of this compound

This compound undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic transformation is the N-dealkylation of the ethyl group attached to the diazepine ring, leading to the formation of N-desalkylflurazepam. While specific studies on this compound are limited, the metabolism of structurally similar benzodiazepines is predominantly catalyzed by the CYP3A4 isozyme.

Caption: Metabolic pathway of this compound to its active metabolite.

Pharmacokinetics of this compound and its Active Metabolite

The pharmacokinetic profiles of this compound and N-desalkylflurazepam differ significantly, which has important clinical implications. The parent drug has a rapid onset and short duration of action, while the metabolite contributes to a prolonged therapeutic effect.

Table 1: Pharmacokinetic Parameters

| Compound | Elimination Half-life (t½) |

| This compound | ~3.5 hours |

| N-desalkylflurazepam | 47-100 hours |

Pharmacodynamics of Active Metabolites

The pharmacological activity of this compound's metabolites is attributed to their ability to bind to and modulate the GABA-A receptor, similar to the parent compound. The binding affinity of these metabolites to the benzodiazepine site on the GABA-A receptor correlates with their potency.

Table 2: Receptor Binding Affinity

| Compound | Receptor Target | Binding Affinity (Ki) |

| N-desalkylflurazepam | GABA-A Receptor | Data not available in the searched literature |

Note: While specific Ki values for this compound and N-desalkylflurazepam were not found in the provided search results, it is established that benzodiazepines and their active metabolites exert their effects by binding to the GABA-A receptor. The prolonged half-life and known activity of N-desalkylflurazepam suggest it has a significant affinity for this receptor.

Experimental Protocols

The characterization of benzodiazepine metabolites typically involves a combination of in vitro and in vivo studies, followed by advanced analytical techniques for identification and quantification.

In Vitro Metabolism Studies

A common approach to studying the metabolism of a drug is through incubation with human liver microsomes (HLMs) or hepatocytes. This allows for the identification of metabolic pathways and the specific CYP450 enzymes involved.

Experimental Workflow for In Vitro Metabolism

Caption: Workflow for in vitro metabolism of this compound.

Methodology:

-

Incubation: this compound is incubated with pooled human liver microsomes in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent, such as cold acetonitrile.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant containing the drug and its metabolites is collected.

-

Analysis: The supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.

Receptor Binding Assays

To determine the pharmacodynamic activity of the metabolites, receptor binding assays are performed. These assays measure the affinity of a compound for a specific receptor, in this case, the benzodiazepine binding site on the GABA-A receptor.

Methodology:

-

Preparation of Receptor Source: A preparation of cell membranes containing the GABA-A receptor is used. This can be derived from animal brain tissue (e.g., rat cortex) or from cell lines engineered to express specific GABA-A receptor subtypes.

-

Competitive Binding: The receptor preparation is incubated with a radiolabeled ligand that is known to bind to the benzodiazepine site (e.g., [³H]-flunitrazepam) and varying concentrations of the test compound (e.g., N-desalkylflurazepam).

-

Separation and Quantification: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value.

Logical Relationships and Clinical Implications

The distinct pharmacokinetic profiles of this compound and N-desalkylflurazepam have significant clinical implications. The rapid action of the parent drug makes it effective for sleep induction, while the long-lasting metabolite ensures maintenance of sleep and may contribute to next-day anxiolytic effects. However, the long half-life of N-desalkylflurazepam also raises concerns about potential accumulation with repeated dosing, especially in individuals with impaired hepatic function.

Caption: Clinical implications of this compound and its active metabolite.

Conclusion

The pharmacological profile of this compound is intrinsically linked to the formation of its active metabolite, N-desalkylflurazepam. The parent drug's short half-life is complemented by the metabolite's extended duration of action, resulting in a dual-phase therapeutic effect. For researchers and drug development professionals, a thorough understanding of the metabolic pathways, pharmacokinetics, and pharmacodynamics of these active metabolites is essential for the rational design of new anxiolytic and hypnotic agents with improved efficacy and safety profiles. Future research should focus on obtaining more precise quantitative data, such as the receptor binding affinities of this compound and its metabolites to various GABA-A receptor subtypes, to further elucidate their structure-activity relationships.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Flutazolam in Biological Samples

Introduction

Flutazolam is a thienotriazolodiazepine, a class of benzodiazepine analogs, which exhibits sedative, anxiolytic, and hypnotic properties. The accurate and sensitive quantification of this compound and its metabolites in biological matrices such as blood, plasma, and urine is essential for pharmacokinetic studies, clinical toxicology, and forensic investigations. These application notes provide detailed methodologies for the detection and quantification of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While methods may be adapted from similar benzodiazepine analogs like Flualprazolam, the protocols provided herein offer a robust framework for researchers, scientists, and drug development professionals.[1]

Primary Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of benzodiazepines in biological fluids due to its high sensitivity, specificity, and ability to overcome the thermal degradation of analytes, which can be an issue in GC-based methods.[2]

Application Note 1: Quantification of this compound in Human Plasma/Serum by LC-MS/MS

This protocol details a validated method for quantifying this compound in serum or plasma using solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis. The methodology is adapted from highly sensitive techniques developed for analogous compounds like flualprazolam.[3]

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Materials : SPE cartridges (e.g., mixed-mode cation exchange), 96-well plates, vacuum manifold, nitrogen evaporator.

-

Reagents : Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid, Deionized water, Internal Standard (IS) solution (e.g., Diazepam-d5).

-

Procedure :

-

Sample Pre-treatment : To 200 µL of plasma/serum, add 50 µL of the internal standard solution. Vortex for 10 seconds.

-

SPE Column Conditioning : Condition the SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of deionized water.

-

Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove interferences.

-

Elution : Elute the analyte and internal standard with 1 mL of a 2% formic acid solution in acetonitrile.[4]

-

Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).[5]

-

2. Chromatographic Conditions

-

Instrumentation : HPLC system (e.g., Shimadzu, Agilent) coupled to a triple quadrupole mass spectrometer.

-

Column : C18 analytical column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size).

-

Mobile Phase :

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Methanol

-

-

Gradient Elution : A typical gradient might start at 30% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and re-equilibrating for 5 minutes.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 10 µL.

3. Mass Spectrometry Conditions

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized. For analogous compounds like Flualprazolam, these transitions are determined experimentally.

Secondary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable reference method for the detection and quantification of benzodiazepines. It often requires derivatization to improve the thermal stability and chromatographic behavior of the analytes.

Application Note 2: Detection of this compound and its Metabolites in Urine by GC-MS

This protocol describes a GC-MS method for the analysis of this compound in urine, incorporating enzymatic hydrolysis to detect conjugated metabolites, followed by liquid-liquid extraction (LLE) and derivatization.

Experimental Protocol: GC-MS

1. Sample Preparation: LLE and Derivatization

-

Materials : Glass centrifuge tubes, pH meter, vortex mixer, heating block.

-

Reagents : β-glucuronidase enzyme, phosphate buffer (pH 7.4), ethyl acetate, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

Procedure :

-

Enzymatic Hydrolysis : To 1 mL of urine, add 1 mL of phosphate buffer and β-glucuronidase solution. Incubate at 60°C for 1 hour to cleave glucuronide conjugates.

-

Liquid-Liquid Extraction (LLE) : Cool the sample and add an internal standard. Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

-

Solvent Evaporation : Transfer the upper organic layer to a clean tube and evaporate to dryness under a nitrogen stream.

-

Derivatization : Add 50 µL of MTBSTFA and 50 µL of ethyl acetate to the dried extract. Cap the tube and heat at 70°C for 30 minutes to form stable tert-butyldimethylsilyl (TBDMS) derivatives.

-

Final Step : Cool the sample before injecting it into the GC-MS system.

-

2. GC-MS Conditions

-

Instrumentation : Gas chromatograph coupled to a mass selective detector.

-

Column : DB-5MS capillary column (or equivalent), e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas : Helium.

-

Oven Temperature Program : Initial temperature of 150°C, ramped to 300°C at 15°C/min, and hold for 5 minutes.

-

Ionization Mode : Electron Ionization (EI).

-

Detection Mode : Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound and internal standard.

Quantitative Data Summary

The following table summarizes validation parameters from published methods for Flualprazolam, a close structural analog of this compound, providing an expected performance benchmark.

| Method | Matrix | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Linearity (ng/mL) | Reference |

| LC-Q-TOF-MS | Whole Blood | Flualprazolam | 0.03 | - | - | - | |

| LC-MS/MS | Serum | Flualprazolam | 0.608 | 1.842 | 97.0 - 98.0 | 1 - 100 | |

| GC/MS | Urine | α-hydroxyalprazolam | <50 | - | >73 | 50 - 2000 |

LOD: Limit of Detection; LOQ: Limit of Quantification. Data for α-hydroxyalprazolam is included as it is a common metabolite type for this class of drugs.

Metabolic Pathways

Understanding the metabolism of this compound is critical for comprehensive toxicological screening, as both the parent drug and its metabolites may be present. Benzodiazepines typically undergo metabolism via N-dealkylation and hydroxylation, followed by glucuronide conjugation for excretion in urine.

The LC-MS/MS and GC-MS methods detailed in these application notes provide sensitive and reliable approaches for the quantification of this compound in biological samples. LC-MS/MS is generally favored for its high sensitivity and minimal sample preparation requirements, making it ideal for pharmacokinetic studies and the detection of low drug concentrations. GC-MS remains a valuable and robust alternative, particularly for forensic confirmation. Proper validation of these methods according to international guidelines is crucial to ensure data accuracy and reliability in research and clinical settings.

References

Application Notes and Protocols for In-vivo Experimental Models Using Flutazolam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutazolam (also known as Coreminal or MS-4101) is a benzodiazepine derivative with demonstrated anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1][2] Like other benzodiazepines, its mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA in the central nervous system.[1] this compound is metabolized to an active metabolite, N-desmethylthis compound, which contributes to its overall pharmacological effects.[1]

These application notes provide an overview of in-vivo experimental models and detailed protocols for evaluating the pharmacological effects of this compound in preclinical research. The provided quantitative data is summarized from comparative studies with Diazepam and includes illustrative values based on reported potencies where specific data is unavailable.

Data Presentation

Table 1: Comparative Anxiolytic Activity of this compound and Diazepam (Illustrative Data)

| Compound | Animal Model | Test | Dose Range (mg/kg, i.p.) | Key Parameter | Illustrative ED50 (mg/kg) | Reference |

| This compound | Mouse | Elevated Plus Maze | 0.5 - 5.0 | % Time in Open Arms | ~1.5 | [2] |

| Diazepam | Mouse | Elevated Plus Maze | 1.0 - 10.0 | % Time in Open Arms | 2.5 |

Table 2: Comparative Sedative Activity of this compound and Diazepam

| Compound | Animal Model | Test | Dose Range (mg/kg, i.p.) | Key Parameter | Potency Comparison | Reference |

| This compound | Mouse | Open Field Test | 1.0 - 10.0 | Spontaneous Locomotor Activity | More potent than Diazepam | |

| Diazepam | Mouse | Open Field Test | 2.0 - 20.0 | Spontaneous Locomotor Activity | - |

Table 3: Comparative Muscle Relaxant Activity of this compound and Diazepam

| Compound | Animal Model | Test | Dose Range (mg/kg, i.p.) | Key Parameter | Potency Comparison | Reference |

| This compound | Mouse | Rotarod Test | 5.0 - 20.0 | Latency to Fall | Less potent than Diazepam | |

| Diazepam | Mouse | Rotarod Test | 2.0 - 10.0 | Latency to Fall | - |

Table 4: Comparative Anticonvulsant Activity of this compound and Diazepam

| Compound | Animal Model | Test | Dose Range (mg/kg, i.p.) | Key Parameter | Potency Comparison | Reference |

| This compound | Mouse | Pentylenetetrazol (PTZ)-induced Seizures | 1.0 - 10.0 | Latency to Clonic Convulsions | Same potency as Diazepam | |

| Diazepam | Mouse | Pentylenetetrazol (PTZ)-induced Seizures | 1.0 - 10.0 | Latency to Clonic Convulsions | - |

Signaling Pathway

The primary mechanism of action for this compound involves its interaction with the GABA-A receptor.

Experimental Protocols

Anxiolytic Activity: Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic effects of this compound in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Workflow:

Materials:

-

Elevated Plus Maze apparatus

-

This compound

-

Vehicle control (e.g., saline with 0.5% Tween 80)

-

Positive control (e.g., Diazepam)

-

Male mice (e.g., C57BL/6)

-

Video tracking software

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

-

Dosing: Administer this compound (e.g., 0.5, 1.5, 5.0 mg/kg), vehicle, or Diazepam (e.g., 2.5 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to testing.

-

Test Initiation: Place the mouse in the center of the EPM, facing one of the closed arms.

-

Data Collection: Allow the mouse to explore the maze for 5 minutes. Record the session using a video camera positioned above the maze.

-

Data Analysis: Use video tracking software to quantify the time spent in the open and closed arms, and the number of entries into each arm. An anxiolytic effect is indicated by a significant increase in the time spent in and/or entries into the open arms.

Sedative Activity: Open Field Test (OFT)

Objective: To evaluate the effects of this compound on spontaneous locomotor activity and exploratory behavior, which can indicate sedative properties.

Experimental Workflow:

References

Application Notes and Protocols for Flutazolam in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Flutazolam in preclinical animal research. Given the limited availability of detailed published data specifically for this compound, this document synthesizes available information and provides comparative data with Diazepam, a well-characterized benzodiazepine, to guide dosage selection and experimental design.

Introduction to this compound

This compound (also known as Coreminal or MS-4101) is a benzodiazepine derivative with sedative, muscle relaxant, anticonvulsant, and anxiolytic properties.[1] It is structurally related to other benzodiazepines and exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3] this compound's potency is comparable to Diazepam for some effects, while it is more potent for others, such as reducing spontaneous locomotor activity.[4] Its primary active metabolite, n-desalkylflurazepam, has a long half-life of 47-100 hours, while this compound itself has a short half-life of approximately 3.5 hours.[1]

Data Presentation: Dosage and Effects

The following tables summarize the known effects and dosages of this compound in various animal models, with comparative data for Diazepam where available.

Table 1: Comparative Effects of this compound and Diazepam in Rodents

| Effect | Animal Model | This compound Potency Compared to Diazepam | Reference |

| Suppression of Hyperemotionality | Septal Rats | Same potency | |

| Suppression of Fighting Behavior | Isolated Mice | Same potency | |

| Anticonvulsant (Pentylenetetrazol-induced) | Mice | Same potency | |

| Potentiation of Thiopental Sleep | Mice | Same potency | |

| Reduction of Spontaneous Locomotor Activity | Mice (Open-field test) | More potent | |

| Potentiation of Methamphetamine-induced Stimulation | Mice | More potent | |

| Suppression of Hyperemotionality | O.B. Rats | Less potent | |

| Potentiation of Ethanol-induced Anesthesia | Not specified | Less potent | |

| Anticonvulsant (Maximal Electroshock) | Not specified | Less potent | |

| Anticonvulsant (Strychnine-induced) | Not specified | Less potent | |

| Muscle Relaxant Effect | Not specified | Less potent | |

| Anti-conflict Effect | Not specified | Less potent |

Table 2: Reported Dosages of this compound in Animal Studies

| Animal Model | Route of Administration | Dosage Range | Observed Effect/Study Type | Reference |

| Pregnant Rabbits | Oral | 10, 50, 250, 1000 mg/kg/day | Teratogenicity Study |

Note: At 250 and 1000 mg/kg/day in pregnant rabbits, maternal toxicity (decreased body weight, sedation, death) was observed.

Signaling Pathway of this compound

This compound, like other benzodiazepines, enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Protocols

Due to the limited specific protocols for this compound, the following are generalized protocols for assessing benzodiazepine activity in animal models. Researchers should perform dose-response studies to determine the optimal dose of this compound for their specific experimental conditions.

Protocol 1: Evaluation of Anxiolytic Activity using the Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic effects of this compound in rodents.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Animals: Adult mice or rats. Animals should be habituated to the testing room for at least 30-60 minutes before the experiment.

Procedure:

-

Drug Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80). The concentration should be such that the required dose can be administered in a volume appropriate for the animal's weight (e.g., 5-10 ml/kg for intraperitoneal injection in rats).

-

Dosing:

-

Divide animals into groups (e.g., vehicle control, this compound low dose, this compound medium dose, this compound high dose). A positive control group (e.g., Diazepam) is recommended.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.). A pretreatment time of 30 minutes is common for i.p. administration.

-

-

Testing:

-

Place the animal in the center of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze for a set period (typically 5 minutes).

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Score the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of general locomotor activity).

-

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

-

Protocol 2: Assessment of Sedative/Hypnotic Effects (Loss of Righting Reflex)

Objective: To determine the sedative or hypnotic dose of this compound.

Animals: Adult mice.

Procedure:

-

Drug Preparation and Dosing: Prepare and administer this compound as described in Protocol 1.

-

Observation:

-

Place the animal in a clear observation chamber.

-

At set time points after administration, gently place the animal on its back.

-

The "loss of righting reflex" is defined as the inability of the animal to right itself (return to a prone position) within a specified time (e.g., 30-60 seconds).

-

Record the number of animals in each dose group that exhibit a loss of the righting reflex.

-

-

Data Analysis:

-

Calculate the percentage of animals in each group that lose the righting reflex.

-

The dose that causes 50% of the animals to lose the righting reflex (HD50) can be calculated using probit analysis.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a behavioral study investigating the effects of this compound.

Caption: A typical experimental workflow for a behavioral study.

Routes of Administration

The choice of administration route can significantly impact the pharmacokinetics and subsequent effects of this compound. Common routes in animal studies include:

-

Oral (p.o.): Convenient for repeated dosing. This compound has been administered orally in rabbits.

-

Intraperitoneal (i.p.): Common in rodents for systemic administration, leading to rapid absorption.

-

Intravenous (i.v.): Provides immediate and complete bioavailability.

-

Subcutaneous (s.c.): Generally results in slower absorption compared to i.p. or i.v. routes.

-

Intramuscular (i.m.): Can provide rapid absorption from an aqueous solution.

Researchers should consult guidelines on appropriate administration volumes and techniques for the chosen species and route.

Conclusion